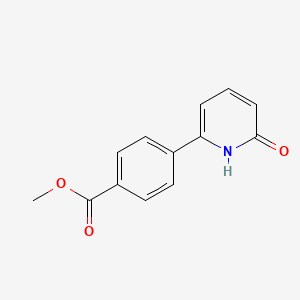
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine (HMPP) is a synthetic compound with a wide range of uses in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is an important intermediate in the synthesis of many drugs and is used in a variety of laboratory experiments. HMPP is a highly versatile compound and has been found to have many potential applications in the scientific and medical fields.
Mecanismo De Acción
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been found to act as a proton donor in some reactions, allowing for the transfer of a proton from one molecule to another. It has also been found to act as an electron donor, allowing for the transfer of electrons from one molecule to another. In addition, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% can act as a Lewis acid, allowing for the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of enzymes and the modulation of gene expression. It has also been found to have anti-inflammatory, anti-tumor, and anti-bacterial effects. Additionally, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been found to have antioxidant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has a number of advantages for lab experiments, including its high purity, its low cost, and its versatility. Additionally, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% is easy to use and can be stored for long periods of time without degradation. However, 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% can be toxic if inhaled or ingested, and should be handled with care in the laboratory.
Direcciones Futuras
The potential applications of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% are numerous and the compound has been found to have a variety of effects on biochemical and physiological processes. Future research should investigate the potential of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% in the development of new drugs and pharmaceuticals, as well as its potential for use in the diagnosis and treatment of diseases. Additionally, further research should be conducted to explore the potential of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% in the synthesis of polymers and other materials. Finally, research should continue to investigate the biochemical and physiological effects of 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95%, as well as its potential for use in the development of new fluorescent probes and other analytical tools.
Métodos De Síntesis
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% can be synthesized through a variety of methods, including the reaction of 4-methoxycarbonylphenol with 2-hydroxypyridine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction takes place at a temperature of around 80°C and yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including as a reactant in organic synthesis, as a reagent in peptide synthesis, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of drugs and pharmaceuticals, such as the anti-cancer drug docetaxel. 2-Hydroxy-6-(4-methoxycarbonylphenyl)pyridine, 95% is also used in the synthesis of fluorescent probes, which are used to detect and quantify molecules in biological samples.
Propiedades
IUPAC Name |
methyl 4-(6-oxo-1H-pyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(15)14-11/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGMGGUTKKPYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682928 |
Source


|
| Record name | Methyl 4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111105-59-9 |
Source


|
| Record name | Methyl 4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367421.png)

![3-Hydroxy-2-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367433.png)
![2-Hydroxy-3-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367446.png)


![2-Hydroxy-5-[3-(N-methylaminocarbonyl)phenyl]pyridine, 95%](/img/structure/B6367483.png)



